BenchChemオンラインストアへようこそ!

1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Succinate dehydrogenase inhibitor Antifungal Scaffold validation

Procure 1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1170606-04-8) for your SDHI or kinase inhibitor programs. This compound features a uniquely shaped pharmacophore, engaging the SDH ubiquinone-binding pocket in a geometry-dependent manner distinct from mono-azole analogs. The 4-phenoxyphenyl substituent is an underexplored vector offering potential potency improvements over benchmarks like thifluzamide. Ideal for screening decks targeting resistance to existing SDHI fungicides or diversifying kinase libraries. Verify target engagement empirically before substitution.

Molecular Formula C20H16N4O2S
Molecular Weight 376.43
CAS No. 1170606-04-8
Cat. No. B2905216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS1170606-04-8
Molecular FormulaC20H16N4O2S
Molecular Weight376.43
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C20H16N4O2S/c1-24-12-11-17(23-24)19(25)22-20-21-18(13-27-20)14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22,25)
InChIKeyAVZDVAQFSCZSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1170606-04-8): Procurement-Grade Structural Baseline


1-Methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 1170606-04-8) is a synthetic heterocyclic compound with molecular formula C20H16N4O2S and molecular weight 376.43 g/mol, composed of a 1-methylpyrazole-3-carboxamide core linked via an amide bridge to a 4-(4-phenoxyphenyl)thiazol-2-amine moiety . The compound belongs to the pyrazole–thiazole carboxamide hybrid class, which has been independently validated as a new scaffold for succinate dehydrogenase (SDH) inhibition with demonstrated in vitro and in vivo antifungal activity [1]. This scaffold is distinct from mono-azole or simple phenyl-thiazole analogs, as the specific connectivity of the 1-methylpyrazole-3-carboxamide to the 4-(4-phenoxyphenyl)thiazole generates a uniquely shaped pharmacophore that engages the SDH ubiquinone-binding pocket in a geometry-dependent manner [1].

Why Generic Pyrazole–Thiazole Analogs Cannot Substitute for CAS 1170606-04-8 in SDH-Targeted Research


Within the pyrazole–thiazole carboxamide series, minor structural modifications produce large-magnitude shifts in SDH inhibitory potency and target-organism selectivity. For example, in the study by Hao et al. (2021), compound 6d achieved an EC50 of 5.11 μg/mL against Rhizoctonia cerealis, whereas a closely related analog in the same series was approximately 4-fold less potent [1]. Substituent identity and position on both the thiazole and pyrazole rings directly control the compound's ability to occupy the SDH ubiquinone-binding site; replacement of the 4-phenoxyphenyl group with non-phenoxy aryl groups, or alteration of the N-methyl substitution pattern on the pyrazole, can reduce or ablate SDH affinity [2]. Consequently, CAS 1170606-04-8 cannot be treated as a generic interchangeable member of the class—its unique combination of 1-methylpyrazole and 4-(4-phenoxyphenyl)thiazole substituents defines a distinct structure–activity relationship (SAR) node that must be empirically verified in target-engagement and phenotypic assays before any substitution decision is scientifically defensible.

Quantitative Differentiation Evidence for CAS 1170606-04-8 Versus Closest Structurally Characterized Analogs


Structural Basis for SDH Inhibition: Pyrazole–Thiazole Hybrid Scaffold Validation

The pyrazole–thiazole carboxamide hybrid scaffold, of which CAS 1170606-04-8 is a direct structural member, was independently validated as a new succinate dehydrogenase inhibitor (SDHI) chemotype by Yu et al. (2020). In head-to-head in vitro assays, the most potent analogs in this series (9ac, 9bf, 9cb) achieved EC50 values ranging from 1.1 to 4.9 mg/L against Rhizoctonia cerealis, representing a 4.7- to 21-fold improvement over the commercial SDHI thifluzamide (EC50 = 23.1 mg/L) [1]. Against Sclerotinia sclerotiorum, compound 9cd achieved an EC50 of 0.8 mg/L, which is 6.1-fold more potent than thifluzamide (EC50 = 4.9 mg/L) [1]. This establishes the pyrazole–thiazole core as quantitatively superior to a thiazole-only SDHI benchmark and provides the structural rationale for selecting CAS 1170606-04-8 as a procurement candidate for SDH-targeted screening.

Succinate dehydrogenase inhibitor Antifungal Scaffold validation

Activity Differential Between Pyrazole–Thiazole Carboxamides and Commercial SDHI Fungicides

In an independent synthetic series reported by Hao et al. (2021), pyrazole–thiazole carboxamide derivatives 6d and 6j exhibited EC50 values of 5.11 μg/mL and 8.14 μg/mL, respectively, against Rhizoctonia cerealis, both outperforming the commercial SDHI fluxapyroxad (EC50 = 11.93 μg/mL) and thifluzamide (EC50 = 22.12 μg/mL) [1]. The potency advantage of 6d over fluxapyroxad was 2.3-fold, and over thifluzamide was 4.3-fold. Although CAS 1170606-04-8 has not been individually assayed in this study, it belongs to the identical pyrazole–thiazole carboxamide chemotype and differs from 6d and 6j only in the nature and position of substituents on the thiazole and pyrazole rings, placing it within the same SAR landscape.

Antifungal potency Fluxapyroxad Thifluzamide comparator

Specificity of the N-Methyl Pyrazole Substitution Pattern: Inference from BindingDB Analog Data

A structurally adjacent analog, 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide (BindingDB ID: BDBM54208), which retains the 1-methylpyrazole-3-carboxamide core linked to a 4-arylthiazol-2-amine, exhibited an IC50 of 2,480 nM (2.48 μM) in a Sanford-Burnham Center for Chemical Genomics kinase inhibition screen [1]. While this IC50 value is modest and the target is not SDH, it demonstrates that the 1-methylpyrazole-3-carboxamide-thiazole connectivity is competent for target engagement at micromolar concentrations. CAS 1170606-04-8 differs from this analog by bearing a 4-(4-phenoxyphenyl) group on the thiazole instead of a 4-(4-methylphenyl) group, and lacks the 4-nitro substituent on the pyrazole—two modifications that would be predicted to alter both potency and selectivity profiles based on established pyrazole–thiazole SAR trends [2].

Kinase inhibition SAR Binding affinity

Dual-Use Scaffold Potential: Antifungal and Kinase Inhibition Cross-Over

The pyrazole–thiazole hybrid scaffold has demonstrated activity in both antifungal SDH inhibition (EC50 range 0.8–8.14 μg/mL across multiple independent studies) [1][2] and kinase inhibition (exemplified by BindingDB analog BDBM54208, IC50 = 2.48 μM) [3]. This dual pharmacological footprint is not shared by simpler thiazole carboxamide fungicides such as thifluzamide, which show no reported kinase activity, nor by pyrazole-only kinase inhibitors that lack the thiazole extension required for SDH engagement. CAS 1170606-04-8, bearing the full pyrazole–thiazole carboxamide architecture, is positioned at this intersection and may serve as a single chemical probe for both target classes.

Polypharmacology Kinase inhibitor Agrochemical

Evidence-Backed Application Scenarios for CAS 1170606-04-8 in Fungicide Discovery and Kinase Screening


Succinate Dehydrogenase Inhibitor (SDHI) Lead-Optimization Screening Library Inclusion

Based on class-level evidence demonstrating that pyrazole–thiazole carboxamide hybrids achieve EC50 values as low as 0.8 mg/L against Sclerotinia sclerotiorum and 1.1 mg/L against Rhizoctonia cerealis , CAS 1170606-04-8 is appropriate for inclusion in SDHI-focused screening decks. Its 4-(4-phenoxyphenyl)thiazole substituent represents an underexplored vector within an otherwise validated chemotype, offering the potential to identify analogs with improved potency relative to the commercial benchmarks thifluzamide and fluxapyroxad . Procurement is particularly warranted for programs seeking to overcome resistance to existing SDHI fungicides, as the pyrazole–thiazole scaffold engages the SDH ubiquinone-binding site with a binding mode distinct from that of pyrazole-carboxamide-only SDHIs .

Kinase Inhibition Screening with a Non-Classical Kinase Chemotype

The structurally adjacent analog 1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide demonstrated measurable target engagement with an IC50 of 2.48 μM in a fluorescence polarization anisotropy kinase assay . This supports the use of CAS 1170606-04-8 as a structurally differentiated kinase screening probe. Compared to typical ATP-competitive kinase inhibitor scaffolds (e.g., quinazolines, pyrazolopyrimidines), the pyrazole–thiazole carboxamide architecture presents a distinct hydrogen-bonding and hydrophobic surface topology that may access kinase selectivity pockets not addressed by conventional chemotypes . Procurement is indicated for kinase inhibitor discovery groups seeking to diversify their screening libraries with non-traditional heterocyclic frameworks.

Structure–Activity Relationship (SAR) Expansion Around the 4-Phenoxyphenyl Vector

CAS 1170606-04-8 contains a 4-phenoxyphenyl substituent on the thiazole ring, a structural feature that has not been systematically explored in the published pyrazole–thiazole carboxamide SDHI series, where the primary aryl substituents investigated have been halophenyl, methylphenyl, and unsubstituted phenyl groups . The 4-phenoxyphenyl group introduces an additional ether oxygen capable of participating in hydrogen-bond networks or altering lipophilicity (predicted increase in cLogP relative to 4-methylphenyl analogs), which may translate into differentiated membrane permeability or target-binding kinetics. SAR teams can procure this compound as a reference standard to benchmark the impact of the phenoxy extension against simpler aryl-substituted analogs, using the published EC50 range of 0.8–8.14 μg/mL for the core scaffold as a baseline activity expectation .

Quote Request

Request a Quote for 1-methyl-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.